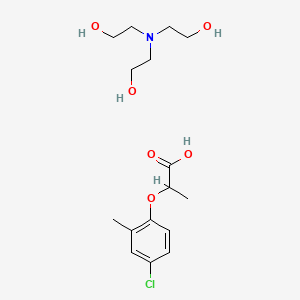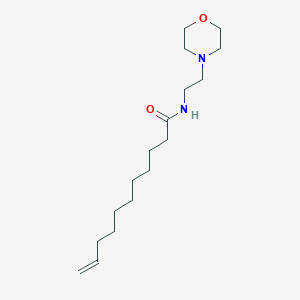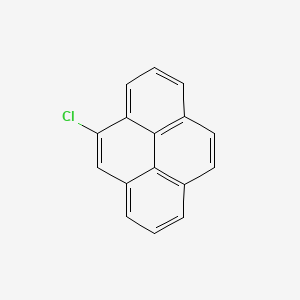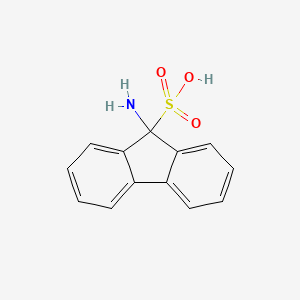
9,10-DiMe-DBOA-11one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the dibenzo[b,f][1,4]oxazepine family, which is characterized by a fused ring system containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a series of reactions including cyclization and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dimethyl groups, which may affect its reactivity and applications.
9,10-Dihydro-9,10-dimethylanthracene: Similar in structure but lacks the nitrogen and oxygen atoms, leading to different chemical properties.
9,10-Diphenylanthracene: Contains phenyl groups instead of methyl groups, affecting its physical and chemical properties.
These comparisons highlight the unique features of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one, such as its specific functional groups and structural characteristics, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
140412-89-1 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4,5-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-5-9-13-14(10)16(2)15(17)11-7-3-4-8-12(11)18-13/h3-9H,1-2H3 |
InChI Key |
KHEPCPQACWFUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


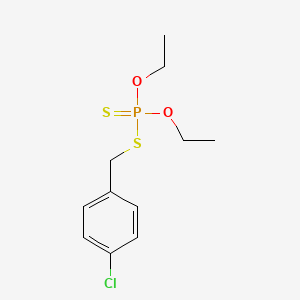

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
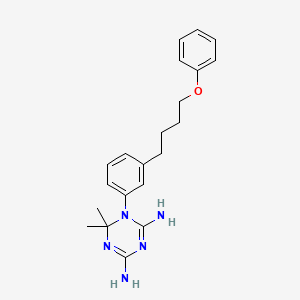
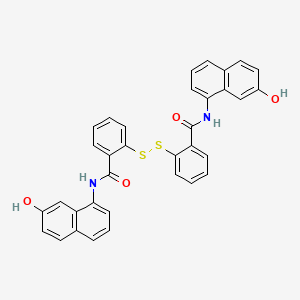
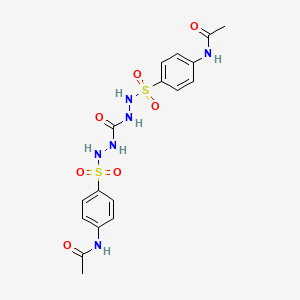

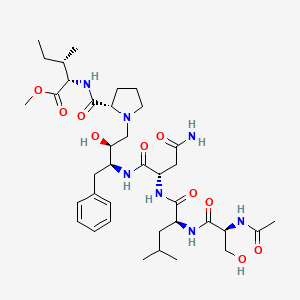
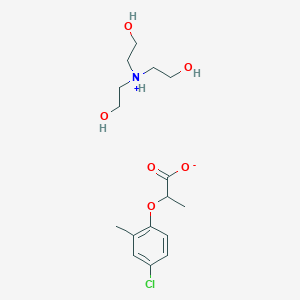
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
